4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is characterized by the presence of a chloro and hydroxy group on a phenyl ring, which is connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions are crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but lacks the chloro group.
3-Chloro-4-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the butenone moiety.
4-(4-Hydroxyphenyl)-2-butanone:
Uniqueness
4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-4-(3-chloro-4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h2-6,13H,1H3/b3-2+ |
InChI Key |
RRHPQDJWLFGPBX-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.